N-H vs. N-Methyl Cytotoxicity Switch: Evidence from Glyfoline SAR
In a direct SAR study of glyfoline congeners, replacing the N-methyl group with N-H caused a total loss of cytotoxicity against human leukemic HL-60 cells. The parent glyfoline (N-methyl) and its active congeners demonstrated potent activity, whereas the N-unsubstituted analog was completely inactive . This binary switch establishes that N-H acridones, such as 1-hydroxy-3-methoxyacridin-9(10H)-one, occupy a distinct activity space from their N-methyl counterparts.
| Evidence Dimension | Cytotoxicity (cell viability inhibition) |
|---|---|
| Target Compound Data | 1-Hydroxy-3-methoxyacridin-9(10H)-one: N-H at position 10 |
| Comparator Or Baseline | N-Methyl analogs (glyfoline series): N-Me at position 10; active against HL-60 cells |
| Quantified Difference | Qualitative binary outcome: N-Me → active; N-H → inactive in HL-60 cytotoxicity within glyfoline SAR context |
| Conditions | Human leukemic HL-60 cell line; cell growth inhibition assay |
Why This Matters
Confirms that N-H and N-Me acridones are functionally non-interchangeable chemotypes, requiring exact procurement for structure-activity studies.
- [1] Su TL, Kohler B, Chou TC, et al. Synthesis of the acridone alkaloids, glyfoline and congeners. Structure-activity relationship studies of cytotoxic acridones. J Med Chem. 1993;36(21):3150-3156. View Source
